molecular formula C13H26ClN3O2 B3005741 4-(2-cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride CAS No. 1396884-16-4

4-(2-cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride

Cat. No.: B3005741
CAS No.: 1396884-16-4
M. Wt: 291.82
InChI Key: ZSEPUCJADSQBDB-UHFFFAOYSA-N
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Description

4-(2-cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride is a chemical compound for research and development applications. This molecule features a piperazine core, a common scaffold in medicinal chemistry, substituted with a 2-cyclopropyl-2-hydroxyethyl group and an N-isopropylcarboxamide moiety . The hydrochloride salt form typically enhances the compound's stability and solubility for experimental handling. Piperazine derivatives are of significant interest in pharmaceutical research for their diverse biological activities. While the specific profile of this compound is under investigation, related structures have been explored for their potential as modulators of biological targets . Researchers may utilize this compound as a building block in organic synthesis or as a lead structure in the discovery of new therapeutic agents. This product is intended For Research Use Only and is not labeled for diagnostic or therapeutic applications. Please handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-(2-cyclopropyl-2-hydroxyethyl)-N-propan-2-ylpiperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2.ClH/c1-10(2)14-13(18)16-7-5-15(6-8-16)9-12(17)11-3-4-11;/h10-12,17H,3-9H2,1-2H3,(H,14,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEPUCJADSQBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCN(CC1)CC(C2CC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Hydroxylation: The addition of a hydroxyl group to form the hydroxyethyl moiety.

    Piperazine Formation: The formation of the piperazine ring through a condensation reaction.

    Carboxamide Formation:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

4-(2-Cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield different products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 4-(2-cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride exhibit antidepressant properties. Piperazine derivatives are known to interact with serotonin receptors, potentially leading to enhanced mood and reduced anxiety levels. Studies have shown that modifications in the piperazine ring can significantly influence the compound's efficacy and side effect profile.

Antipsychotic Properties

This compound may also possess antipsychotic effects, making it a candidate for treating disorders such as schizophrenia. The mechanism of action is believed to involve antagonism at dopamine receptors, which is a common target for antipsychotic medications.

Neuroprotective Effects

The neuroprotective potential of piperazine derivatives, including this compound, has been explored in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, contributing to their protective effects against conditions like Alzheimer’s disease.

Synthesis and Derivatization

The synthesis of this compound is typically achieved through multi-step reactions involving cyclopropyl amines and piperazine derivatives. The ability to modify the cyclopropyl group allows researchers to tailor the compound's pharmacokinetic properties, enhancing its therapeutic potential.

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how variations in the chemical structure affect biological activity. For instance, altering the substituents on the piperazine ring or modifying the cyclopropyl moiety can lead to significant changes in potency and selectivity for specific receptors.

Clinical Trials

Several clinical trials have investigated the efficacy of piperazine derivatives in treating anxiety and depression. For example, a trial involving a closely related compound demonstrated significant improvements in patient-reported outcomes compared to placebo controls.

In Vitro Studies

In vitro studies have shown that this compound exhibits activity against various cancer cell lines, suggesting potential applications in oncology. The compound's ability to induce apoptosis in cancer cells has been highlighted as a promising avenue for further research.

Comparative Data Table

Application AreaActivity TypeRelated CompoundsNotes
PharmacologyAntidepressantOther piperazine derivativesInteraction with serotonin receptors
AntipsychoticSimilar dopamine antagonistsPotential for treating schizophrenia
NeuroprotectiveVarious neuroprotective agentsMitigates oxidative stress
Medicinal ChemistrySynthesisCyclopropyl aminesMulti-step synthesis approach
SAR StudiesModified piperazinesVariations affect potency
Clinical ApplicationsClinical TrialsRelated antidepressantsSignificant patient improvements noted
In Vitro StudiesCancer cell linesInduces apoptosis in specific cell types

Mechanism of Action

The mechanism of action of 4-(2-cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound shares a piperazine-carboxamide scaffold with several analogs, but its substituents distinguish it in terms of steric bulk, electronic effects, and solubility:

Table 1: Key Structural Comparisons
Compound Name Piperazine Substituent Carboxamide Substituent Salt Form Potential Activity
Target Compound 2-cyclopropyl-2-hydroxyethyl N-isopropyl Hydrochloride Unknown (hypothetical)
HBK-14 () (2,6-dimethylphenoxy)ethoxyethyl 2-methoxyphenyl Hydrochloride Serotonin receptor ligand
4-(2-cyclopropyl...-methoxybenzyl () 2-cyclopropyl-2-hydroxyethyl 4-methoxybenzyl Hydrochloride Unknown
N-(4-Chlorophenyl)-4-ethyl... () Ethyl 4-chlorophenyl Free base Intermediate in synthesis
Compound in 2-(furan-2-yl)-2-hydroxyethyl 3-phenylpropyl Hydrochloride Possible CNS activity
Key Observations:

Piperazine Substituents: The target’s 2-cyclopropyl-2-hydroxyethyl group introduces both ring strain (cyclopropane) and polarity (hydroxyl), which may influence receptor binding kinetics compared to HBK derivatives’ phenoxy-ethoxyethyl chains (e.g., HBK-14) .

Carboxamide Substituents :

  • The N-isopropyl group in the target is less bulky than the 3-phenylpropyl () or 4-methoxybenzyl () moieties, which could enhance metabolic stability and passive diffusion across membranes .
  • Aromatic substituents (e.g., 2-methoxyphenyl in HBK-14) are common in serotonin receptor ligands, suggesting the target’s aliphatic isopropyl group may shift pharmacological activity toward distinct targets .

Salt Form :

  • Hydrochloride salts (target, HBK-14, ) generally exhibit higher aqueous solubility than free bases (), a critical factor for oral bioavailability .

Physicochemical and Conformational Properties

  • Hydrochloride Salts : The target’s hydrochloride form likely shares similar solubility and stability profiles with HBK-14 and ’s compound, though specific data (e.g., melting points) are unavailable .
  • Piperazine Conformation : Like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (), the target’s piperazine ring is expected to adopt a chair conformation, with substituents influencing equatorial/axial orientations and intermolecular interactions .

Research and Pharmacological Implications

  • HBK Series (): These derivatives demonstrate that phenoxy-alkoxy chains enhance affinity for serotonin receptors (e.g., 5-HT1A). The target’s cyclopropyl-hydroxyethyl group may instead favor interactions with adrenergic or dopaminergic receptors due to its unique steric profile .
  • Furan vs.

Biological Activity

4-(2-cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C16H23ClN2O2
  • Molecular Weight : 342.8840 g/mol
  • CAS Number : 1396891-74-9
  • SMILES Notation : OC(C1CC1)CN1CCN(CC1)C(=O)/C=C/c1cccs1.Cl

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory responses. This inhibition can lead to reduced inflammation and pain relief .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating pathways involved in oxidative stress and apoptosis in neuronal cells. Inhibitors of prolyl hydroxylase (PHD) have demonstrated protective effects in neuroblastoma cells, indicating a potential for treating neurodegenerative diseases .
  • Estrogen Receptor Modulation : Compounds with similar structures have been explored as selective estrogen receptor modulators (SERMs), which can influence various physiological processes including cell proliferation and differentiation .

Anti-inflammatory Activity

The anti-inflammatory properties are crucial for therapeutic applications in conditions such as arthritis and other inflammatory diseases. The inhibition of COX enzymes contributes significantly to these effects.

Neuroprotection

Research indicates that the compound may protect against neuronal damage, particularly in conditions characterized by oxidative stress. This suggests potential applications in treating diseases like Alzheimer's or Parkinson's disease.

Other Potential Applications

The compound's structural similarities to known pharmacological agents suggest it may also possess:

  • Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines.
  • Analgesic Properties : Its mechanism may provide pain relief without the side effects typically associated with traditional NSAIDs.

Case Studies and Research Findings

StudyFindings
Study on COX InhibitionDemonstrated significant inhibition of COX-2 with a favorable selectivity index over COX-1, suggesting a safer profile for anti-inflammatory therapy .
Neuroprotective ScreeningIdentified compounds with IC50 values indicating moderate potency against PHD, correlating with protective effects in neuroblastoma cells .
SERM DevelopmentStructural modifications led to enhanced selectivity for estrogen receptors, indicating potential for hormone-related therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(2-cyclopropyl-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical procedure involves reacting the carboxylic acid derivative with the appropriate piperazine precursor in dichloromethane (CH₂Cl₂) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) as coupling agents, with triethylamine (Et₃N) as a base. Post-reaction, the product is purified via flash chromatography and isolated as a hydrochloride salt by treatment with dry HCl in diethyl ether .
  • Key Considerations : Optimize molar ratios of reagents (e.g., 1:1.2 acid-to-amine ratio) and reaction time (typically 12–24 hours) to maximize yield.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Adhere to GHS hazard codes H300 (fatal if swallowed), H310 (fatal in contact with skin), and H330 (fatal if inhaled). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers under inert gas (e.g., argon) at 2–8°C, away from moisture and ignition sources .
  • Emergency Response : For spills, use absorbent materials and neutralize with appropriate agents (e.g., sodium bicarbonate for acid residues).

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Confirm structure via ¹H/¹³C NMR and Fourier-transform infrared spectroscopy (FTIR). For crystalline forms, use X-ray powder diffraction (XRPD) and thermal analysis (TGA/DSC) to assess polymorphism and stability .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for improved synthesis yield?

  • Methodology : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Tools like the Institute for Chemical Reaction Design and Discovery (ICReDD) integrate computational screening with experimental validation to identify optimal solvents, catalysts, and temperatures, reducing trial-and-error approaches .
  • Case Study : Reaction path searches may reveal that polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution steps in piperazine functionalization.

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodology : Cross-reference observed NMR shifts with structurally analogous piperazine derivatives (e.g., 4-methylpiperazin-1-amine dihydrochloride, CAS 40675-60-3). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. If discrepancies persist, validate via high-resolution mass spectrometry (HRMS) or single-crystal X-ray diffraction .

Q. What advanced analytical techniques are suitable for detecting trace impurities?

  • Methodology : Implement hyphenated techniques such as LC-MS/MS or GC-MS to identify and quantify impurities (e.g., residual solvents or byproducts). Compare retention times and mass spectra against reference standards (e.g., pharmaceutical impurity libraries) .
  • Example : A detected impurity at 0.1% could be traced to incomplete EDC·HCl activation, resolved by increasing reaction time or HOBt concentration.

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies at elevated temperatures (40°C/75% RH) and monitor degradation via HPLC. Thermal analysis (TGA/DSC) identifies phase transitions or decomposition thresholds (e.g., melting points >200°C suggest thermal stability) .

Q. How can reaction engineering principles be applied to scale up synthesis?

  • Methodology : Use dimensionless scaling parameters (e.g., Reynolds number) to maintain mixing efficiency in larger reactors. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediate formation. Refer to CRDC guidelines for reactor design and simulation (e.g., RDF2050112) to mitigate heat/mass transfer limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.